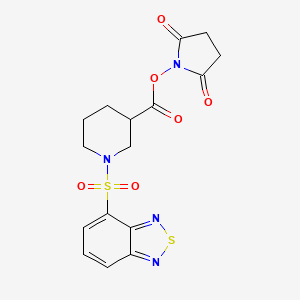
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based amides, such as N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, have been reported to possess a wide variety of biological and pharmacological activities . They are often used as building blocks in drug molecules and play an important role in various biochemical processes .
Synthesis Analysis
The synthesis of thiophene 2-carboxamide derivatives often involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . For example, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was obtained by the reaction of thiophene-2-carbonyl chloride and thiophen-2-ylmethanamine .Molecular Structure Analysis
The characterization of thiophene-2-carboxamide derivatives is often carried out using X-ray diffraction, spectroscopic techniques, and elemental analyses . The DFT/B3LYP/6-311++G(d,p) theoretical level is often applied to calculate the optimized geometry and the local and global chemical activity parameters .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene-2-carboxamide derivatives often involve condensation reactions . The Gewald reaction, Paal–Knorr reaction, Fiesselmann reaction, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-2-carboxamide derivatives can be studied using density functional theory (DFT). They often exhibit a close HOMO–LUMO energy gap .Mechanism of Action
CP 55,940 binds to both CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. CB1 receptors are primarily found in the brain and central nervous system, while CB2 receptors are found in the immune system and peripheral tissues. When CP 55,940 binds to these receptors, it activates a cascade of signaling pathways that result in various physiological effects.
Biochemical and Physiological Effects:
CP 55,940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, which make it a potential treatment for chronic pain conditions. CP 55,940 has also been shown to have anti-cancer properties, as it can induce apoptosis (cell death) in cancer cells. In addition, CP 55,940 has been shown to have neuroprotective properties, which make it a potential treatment for neurological disorders such as multiple sclerosis and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using CP 55,940 in lab experiments is that it has a high affinity for both CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of using CP 55,940 is that it is a synthetic compound, and its effects may not be representative of the effects of natural cannabinoids found in the body.
Future Directions
There are several future directions for research on CP 55,940. One area of research is the development of new synthetic cannabinoids that have improved therapeutic properties and fewer side effects. Another area of research is the study of the pharmacokinetics and pharmacodynamics of CP 55,940, which will help to determine the optimal dosing and administration methods for therapeutic use. Finally, research on the potential use of CP 55,940 in combination with other drugs for the treatment of various diseases is an important area of future research.
Synthesis Methods
The synthesis of CP 55,940 involves several steps, including the reaction of 2-cyclopentyl-4,5-dihydro-1H-imidazole with 2-bromoethanol to form 1-(2-hydroxyethoxy)cyclopentylmethanamine. This intermediate is then reacted with 2-thiophenecarboxylic acid chloride to form the final product, CP 55,940. The synthesis method has been optimized over the years to increase yield and purity.
Scientific Research Applications
CP 55,940 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. CP 55,940 has also been studied for its potential use in the treatment of neurological disorders such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. In addition, CP 55,940 has been shown to have potential as a treatment for addiction to opioids, alcohol, and nicotine.
properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c15-7-8-17-13(5-1-2-6-13)10-14-12(16)11-4-3-9-18-11/h3-4,9,15H,1-2,5-8,10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXAQTGIKGPJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((4-bromophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2912466.png)


![7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2912470.png)
![9-(sec-butyl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912472.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2912474.png)
![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2912476.png)
![6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2912477.png)

![methyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2912480.png)
![N-(2-methoxy-5-methylphenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2912482.png)

